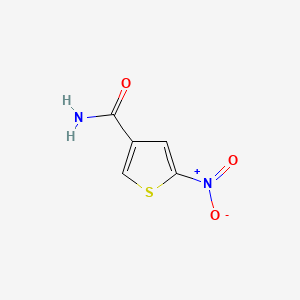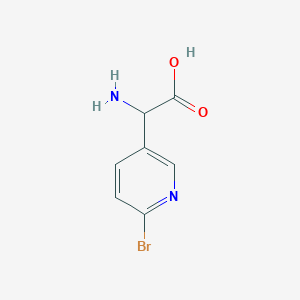
5-Nitrothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrothiophene-3-carboxamide is an organic compound with the molecular formula C(_5)H(_4)N(_2)O(_3)S. It belongs to the class of nitrothiophenes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a nitro group at the 5-position and a carboxamide group at the 3-position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-carboxamide typically involves nitration of thiophene derivatives followed by amide formation. One common method starts with thiophene-3-carboxylic acid, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene-3-carboxylic acid. This intermediate is then converted to the carboxamide via reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The nitration step is carefully controlled to prevent over-nitration and degradation of the thiophene ring. The subsequent amide formation can be optimized using catalysts and solvents that enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position. Halogenation, sulfonation, and alkylation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfur trioxide), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Aminothiophene-3-carboxamide.
Substitution: Halogenated, sulfonated, or alkylated thiophene derivatives.
Scientific Research Applications
5-Nitrothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Nitrothiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Nitrothiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-Nitrothiophene-3-carboxylic acid: The carboxylic acid analog of 5-Nitrothiophene-3-carboxamide.
2-Nitrothiophene-3-carboxamide: Nitro group at the 2-position and carboxamide at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or organic electronic materials.
Properties
CAS No. |
36050-09-6 |
|---|---|
Molecular Formula |
C5H4N2O3S |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8) |
InChI Key |
AILAVJFBFWLVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)


